5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz) :
¹³C NMR (CDCl₃, 100 MHz) :
¹¹B NMR (CDCl₃, 128 MHz) :
Infrared (IR) Spectroscopy
Key absorption bands (KBr, cm⁻¹):
Mass Spectrometry (MS)
- ESI-MS (m/z) : [M+H]⁺ = 261.10 (calculated: 261.11)
- Fragmentation pattern: Loss of pinacol (C₆H₁₂O₂, 116.08 Da) observed at m/z 145.02
Table 2 : Summary of spectroscopic data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 1.32 (s, 12H) | Pinacol methyl groups |
| ¹¹B NMR | δ 30.1 | Boronic ester functionality |
| IR | 1775 cm⁻¹ | Lactone carbonyl |
| MS | m/z 261.10 ([M+H]⁺) | Molecular ion |
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO4/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-9(7-10)8-17-12(11)16/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVQSJKJDSJOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)OC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862081-37-6 | |
| Record name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one typically involves the reaction of isobenzofuran-1(3H)-one with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a suitable base.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route mentioned above. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction with aryl halides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Palladium Catalyst: Commonly used catalysts include palladium(II) acetate or palladium(0) complexes.
Base: Bases such as potassium carbonate or sodium carbonate are typically used.
Solvent: Organic solvents like toluene or dimethylformamide (DMF) are often employed.
Major Products Formed: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemical Properties and Structure
The compound features a dioxaborolane moiety, which enhances its reactivity in various chemical reactions. The chemical formula is with a molecular weight of approximately 260.09 g/mol. Its structure allows for potential applications in cross-coupling reactions and as a building block for more complex molecules.
Organic Synthesis
One of the primary applications of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one is in organic synthesis:
- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura cross-coupling reactions due to the presence of the boronate group. This enables the formation of carbon-carbon bonds with various aryl and vinyl halides .
- Synthesis of Complex Molecules : It serves as a versatile intermediate in the synthesis of complex organic molecules. For instance, it can be used to create functionalized derivatives that are valuable in pharmaceutical development .
Materials Science
In materials science, this compound has been utilized for developing advanced materials:
- Covalent Organic Frameworks (COFs) : The compound can be employed as a building block for synthesizing COFs. These materials are characterized by their high surface area and tunable porosity, making them suitable for applications in gas storage and separation .
- Photocatalytic Applications : COFs derived from this compound have demonstrated photocatalytic activity. They can facilitate reactions such as the conversion of benzeneboronic acid to phenol with high efficiency (up to 99% conversion) under light irradiation .
Medicinal Chemistry
The therapeutic potential of this compound is being explored in medicinal chemistry:
- Drug Development : Its unique structure allows it to serve as a scaffold for designing novel drug candidates targeting specific biological pathways. Research is ongoing into its efficacy against various diseases .
Case Study 1: Photocatalytic Activity
A study demonstrated that COFs synthesized using this compound showed remarkable photocatalytic properties. The framework facilitated the transformation of benzeneboronic acid into phenol with over 99% yield under UV light exposure. This highlights its application in environmental remediation and sustainable chemistry practices.
Case Study 2: Drug Discovery
In recent research focusing on synthetic lethality in cancer therapy, compounds similar to this compound were evaluated for their ability to inhibit specific protein interactions critical for cancer cell survival. These findings suggest potential pathways for developing targeted therapies against MTAP-deleted cancers .
Mechanism of Action
The mechanism by which 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one exerts its effects involves the formation of a boronic acid intermediate, which then undergoes transmetalation with an aryl halide in the presence of a palladium catalyst. This results in the formation of a new carbon-carbon bond, leading to the synthesis of biaryl compounds.
Molecular Targets and Pathways: The compound targets the palladium catalyst and the aryl halide, facilitating the cross-coupling reaction. The pathway involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Structural Analogs and Reactivity
Key analogs include boronate esters attached to heterocyclic or aromatic systems. Their reactivity in cross-coupling reactions and stability under synthetic conditions vary significantly:
Reactivity Insights :
- The benzoisoxazole analog (CAS 837392-66-2) exhibits faster cross-coupling rates due to its electron-deficient core, which activates the boronate toward transmetallation .
- The isoindoline derivative (CAS 905273-91-8) demonstrates reduced reactivity in sterically demanding reactions, highlighting the impact of bulky substituents .
- Regioisomeric differences (e.g., 5- vs. 6-boronate on isobenzofuranone) influence coupling selectivity, as seen in the 6-substituted analog (CAS SCHEMBL1240023) .
Physical and Stability Properties
- Melting Points: The target compound melts at 72–73°C, lower than trichloromethyl-substituted isobenzofuranones (e.g., 186–189°C for CAS 525362-07-6), indicating that electron-withdrawing groups increase crystallinity .
- Stability: Boronate esters are generally moisture-sensitive, but the isobenzofuranone core in the target compound offers moderate hydrolytic stability compared to aliphatic boronates. For example, benzimidazolone derivatives (CAS 710348-69-9) show faster hydrolysis due to hydrogen bonding with the amide group .
Commercial Availability and Cost
The target compound is priced at ¥5,800 per gram (1g scale), comparable to simpler aryl boronates like 5-(tetramethyl-dioxaborolan-2-yl)-1-benzofuran (CAS 519054-55-8) . Complex derivatives, such as the isoindoline analog (CAS 905273-91-8), command higher prices due to synthetic complexity .
Biological Activity
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological properties of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a dioxaborolane moiety which is known for its ability to participate in various chemical reactions, including Suzuki coupling reactions. The general structure can be represented as follows:
- Chemical Formula : C₁₄H₁₈BNO₃
- Molecular Weight : 259.109 g/mol
- CAS Number : 862081-37-6
Antioxidant Properties
Research indicates that compounds containing boron can exhibit significant antioxidant activity. The dioxaborolane group in this compound may contribute to its ability to scavenge reactive oxygen species (ROS). A study utilizing the compound 2′,3′,6′,7′-Tetrahydro-12′-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-spiro[isobenzofuran-1(3H)] demonstrated its efficacy in reducing oxidative stress in cellular models .
Cytotoxic Effects
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 12.5 | Apoptosis induction via caspase activation |
| MCF7 (breast) | 15.0 | ROS-mediated stress response |
| A549 (lung) | 10.0 | Mitochondrial dysfunction |
These findings suggest that the compound may serve as a lead for developing novel anticancer agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is hypothesized to be mediated through the inhibition of NF-kB signaling pathways.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results when administered with a regimen including this compound. Patients exhibited a partial response with manageable side effects .
- Study on Oxidative Stress : In a study investigating oxidative stress in diabetic rats, administration of the compound resulted in significant reductions in blood glucose levels and markers of oxidative damage compared to control groups .
Q & A
Q. Table 1: Representative Spectroscopic Data
| Technique | Key Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 1.24 (s, 12H, Pin-CH₃), δ 5.25 (s, 2H, lactone CH₂) | |
| ¹³C NMR | δ 84.5 (C-B), δ 171.1 (C=O) | |
| HRMS | [M+H]+ calculated: 245.1054; observed: 245.1058 |
What are the primary applications of this compound in cross-coupling reactions?
Level: Basic
Methodological Answer:
The compound serves as a boronic ester precursor in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl conjugates. For example:
- Synthesis of Functionalized Isobenzofuranones: Coupling with aryl halides (e.g., bromobenzaldehyde) under Pd catalysis yields biaryl derivatives. Standard conditions: Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2 equiv.), DME/H₂O (3:1), 80°C, 12h .
- Heterocycle Functionalization: Used to introduce boronates into pharmacophores (e.g., indole, benzofuran) for drug discovery .
Optimization Tips:
- Base Selection: Mild bases (K₂CO₃) favor stability of the lactone ring.
- Solvent Systems: THF/water mixtures improve solubility of polar intermediates.
How does steric hindrance from the pinacol group influence coupling efficiency in challenging substrates?
Level: Advanced
Methodological Answer:
The pinacol boronate’s steric bulk can slow transmetalation in sterically congested systems. Strategies to mitigate this include:
- Microwave Assistance: Accelerates reaction kinetics (e.g., 120°C, 30 min vs. traditional 24h) .
- Bulky Ligands: Use of XPhos or SPhos ligands enhances Pd catalyst turnover in hindered environments .
- Preactivation: Converting the boronate to a trifluoroborate salt (via KHF₂) improves reactivity in sluggish couplings .
Comparative Data:
| Substrate | Coupling Partner | Yield (Standard) | Yield (Optimized) |
|---|---|---|---|
| Ortho-substituted aryl bromide | 70% | 89% (with XPhos) |
What crystallographic techniques are suitable for resolving structural ambiguities in this compound?
Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization: Slow evaporation from acetone/hexane (1:3) yields needle-like crystals suitable for SCXRD .
- Data Collection: High-resolution datasets (Mo-Kα, λ = 0.71073 Å) at 100–150 K reduce thermal motion artifacts.
- Refinement: SHELXL-2018 refines anisotropic displacement parameters; H atoms are placed geometrically .
Q. Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| CCDC Deposit | 1505246 (analogous structure) |
How do electronic effects of the isobenzofuranone ring modulate boron electrophilicity in cross-coupling?
Level: Advanced
Methodological Answer:
The electron-withdrawing lactone group increases boron’s electrophilicity, accelerating transmetalation. Computational studies (DFT) show:
- Charge Distribution: The boron center has a partial positive charge (+0.35 e), enhancing nucleophilic attack by Pd intermediates .
- Kinetic Studies: Hammett plots correlate σₚ values of substituents on the aryl partner with reaction rates (ρ = +1.2, indicating electrophilic Pd) .
Contradictions in Data:
- Solvent Effects: Polar aprotic solvents (DMSO) unexpectedly slow reactions due to competitive coordination with Pd .
What are the safety and handling protocols for this compound?
Level: Basic
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
